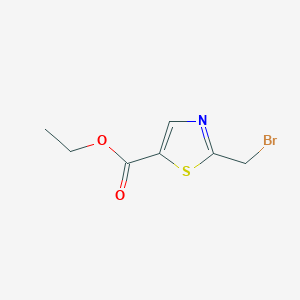

Ethyl 2-(bromomethyl)thiazole-5-carboxylate

描述

Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a brominated thiazole derivative characterized by a bromomethyl (-CH₂Br) substituent at position 2 and an ethyl ester group (-COOEt) at position 5 of the thiazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive bromomethyl group enables functionalization via nucleophilic substitution or cross-coupling reactions.

属性

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSASMAYDRANGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(bromomethyl)thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiazole-5-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

Ethyl 2-(bromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethyl 2-(aminomethyl)thiazole-5-carboxylate derivative.

科学研究应用

Scientific Research Applications of Ethyl 2-(bromomethyl)thiazole-5-carboxylate

This compound is a chemical compound with the molecular formula . It is a thiazole derivative, a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. The compound has a bromomethyl group that makes it useful as an intermediate in synthesizing more complex molecules.

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing complex thiazole derivatives. Its bromomethyl group provides a versatile site for chemical modifications, enabling the creation of diverse compounds with unique properties. A common approach involves the bromination of ethyl thiazole-5-carboxylate, typically using bromine or a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane, under controlled conditions to ensure selective bromination at the desired position.

Medicinal Chemistry

This compound is significant in developing pharmaceuticals, particularly those targeting bacterial and fungal infections. Its biological activity makes it a candidate for developing new therapeutic agents against these infections. The thiazole moiety in this compound is known for its bioactive properties.

Biological Studies

It is used in studies investigating the biological activity of thiazole derivatives. Interaction studies have shown that this compound interacts with various biological molecules, which is crucial for understanding its mechanism of action and potential side effects. Research indicates that it may bind effectively to specific protein targets, influencing metabolic pathways and cellular functions.

Material Science

The compound can be used in the synthesis of materials with specific electronic or optical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism is attributed to its ability to disrupt bacterial cell wall synthesis.

Antitumor Activity

Thiazole derivatives, including this compound, have shown promise in anticancer research. Studies have indicated that modifications in the thiazole ring can enhance cytotoxic activity against cancer cell lines. In vitro experiments showed that this compound could induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The presence of the bromomethyl group was crucial for enhancing the cytotoxic effects observed in these studies.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria.

- Antitumor Efficacy : In vitro experiments showed that this compound could induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption properties for this compound, suggesting potential for oral bioavailability in therapeutic applications.

作用机制

The mechanism of action of ethyl 2-(bromomethyl)thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in bacterial or fungal cells, leading to inhibition of their growth. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, disrupting their function.

相似化合物的比较

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Reactivity Differences :

- The bromomethyl group at C2 in the target compound offers superior reactivity for alkylation compared to simple bromo (-Br) or methyl (-CH₃) substituents in analogues .

- Compounds like ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate exhibit dual bromine sites, enabling sequential substitutions but requiring careful handling due to higher toxicity .

Biological Relevance: Amino-substituted derivatives (e.g., ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate hydrochloride) are prioritized in drug discovery due to their ability to form hydrogen bonds, enhancing interactions with enzymes like SIRT2 or CDK9 .

Synthetic Utility :

- Brominated thiazoles with ester groups are frequently used in Suzuki-Miyaura or Ullmann couplings to construct complex heterocycles, with bromomethyl variants offering direct routes to functionalized side chains .

生物活性

Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a thiazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromomethyl group and a carboxylate functional group, contributing to its reactivity and potential therapeutic applications.

- Molecular Formula : C7H8BrNO2S

- Molecular Weight : Approximately 250.12 g/mol

- Structure : Contains a five-membered ring with sulfur and nitrogen atoms, characteristic of thiazole compounds.

This compound interacts with biological systems primarily through the following mechanisms:

- Nucleophilic Activity : The bromomethyl group allows the compound to act as a nucleophile, facilitating interactions with various biological targets.

- Biochemical Pathways : It may activate or inhibit specific biochemical pathways and enzymes, potentially affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its thiazole moiety is known for bioactive properties, making it a candidate for further studies aimed at developing new therapeutic agents against bacterial and fungal infections .

Antitumor Activity

Thiazole derivatives, including this compound, have shown promise in anticancer research. Studies have indicated that modifications in the thiazole ring can enhance cytotoxic activity against cancer cell lines. For instance, structure-activity relationship (SAR) analyses suggest that specific substitutions can significantly impact the compound's potency against tumor cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other thiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromothiazole-5-carboxylate | Lacks bromomethyl group | Different reactivity profile |

| Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate | Contains amino and bromophenyl groups | Offers distinct biological activities |

| Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | Features an imidazole ring | Potentially different pharmacological properties |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

- Antitumor Efficacy : In vitro experiments showed that this compound could induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The presence of the bromomethyl group was crucial for enhancing the cytotoxic effects observed in these studies .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption properties for this compound, suggesting potential for oral bioavailability in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor. Critical parameters include:

- Reagent stoichiometry : Excess brominating agents (e.g., NBS or Br₂) may improve yield but risk side reactions .

- Temperature control : Reactions are often conducted at 80°C to balance reaction rate and stability of the bromomethyl group .

- Purification : Preparative HPLC or column chromatography is recommended to isolate the product from unreacted starting materials or byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient to confirm purity (>95%) .

- NMR spectroscopy : Key signals include the ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and the bromomethyl group (δ ~4.5–4.8 ppm for CH₂Br) .

- Mass spectrometry : Confirm the molecular ion peak at m/z 264 (M+H⁺) and isotopic pattern consistent with bromine .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethyl acetate/hexane (1:3 v/v) is effective for recrystallization due to moderate polarity, which minimizes decomposition of the bromomethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the thiazole ring be addressed?

- Methodological Answer :

- Substituent effects : Electron-donating groups (e.g., methyl) at position 4 can direct bromination to position 2 via resonance stabilization .

- Catalytic approaches : Use Lewis acids like FeCl₃ to enhance selectivity for the methyl-substituted position .

- Monitoring : In-situ FTIR or TLC can track reaction progress and detect intermediates .

Q. What strategies mitigate instability of the bromomethyl group during storage or reactions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation .

- Reaction conditions : Avoid protic solvents (e.g., H₂O or MeOH) and high temperatures (>100°C) to suppress degradation .

- Stabilizing agents : Add molecular sieves or anhydrous Na₂SO₄ during reactions to absorb moisture .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable-temperature NMR : Conduct experiments at 25°C and –40°C to assess dynamic effects (e.g., rotational barriers) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .

- X-ray crystallography : Resolve ambiguities using SHELXL for structure refinement (e.g., confirming bromomethyl geometry) .

Q. What computational methods predict reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。